3-(1-Amino-2-methylpropyl)oxetan-3-ol
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Overview
Description
3-(1-Amino-2-methylpropyl)oxetan-3-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a branched alkyl chain. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-(1-Amino-2-methylpropyl)oxetan-3-ol, can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Another method involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols or amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peroxy acids, such as peroxytrifluoroacetic acid, can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts, such as palladium on carbon, can facilitate reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitrooxetanes, amino alcohols, and various substituted oxetane derivatives .
Scientific Research Applications
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropyl)oxetan-3-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can act as a bioisostere for carbonyl groups, potentially mimicking the behavior of carboxylic acids in biological systems . The amino group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom.
Pyrrolidine: A five-membered ring containing a nitrogen atom.
Piperidine: A six-membered ring containing a nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
3-(1-Amino-2-methylpropyl)oxetan-3-ol is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the oxetane ring with an amino group and a branched alkyl chain makes this compound versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(1-amino-2-methylpropyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8)7(9)3-10-4-7/h5-6,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFNGNIRSCHWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(COC1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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